2-Buten-1-amine, 3-methyl-N-2-propenyl-
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Overview
Description
2-Buten-1-amine, 3-methyl-N-2-propenyl- is an organic compound with the molecular formula C8H15N. It is a derivative of butenamine and is characterized by the presence of a butenyl group and a propenyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine, 3-methyl-N-2-propenyl- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-amine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyl-2-buten-1-amine in an appropriate solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add allyl bromide to the reaction mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Buten-1-amine, 3-methyl-N-2-propenyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-amine, 3-methyl-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted butenamines.
Scientific Research Applications
2-Buten-1-amine, 3-methyl-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Buten-1-amine, 3-methyl-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-amine: A simpler analog with a similar structure but lacking the propenyl group.
2-Methyl-N-(2-methyl-2-propenyl)-2-propen-1-amine: Another derivative with a similar backbone but different substituents.
Uniqueness
2-Buten-1-amine, 3-methyl-N-2-propenyl- is unique due to the presence of both butenyl and propenyl groups, which confer distinct reactivity and properties compared to its analogs. This dual functionality makes it a versatile compound in synthetic and research applications.
Properties
CAS No. |
403790-40-9 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-methyl-N-prop-2-enylbut-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-6-9-7-5-8(2)3/h4-5,9H,1,6-7H2,2-3H3 |
InChI Key |
XBTMJTPDQFCLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNCC=C)C |
Origin of Product |
United States |
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